Isorhamnetin is a Far More Potent CYP1B1 Inhibitor Than Quercetin or Kaempferol (nM Potency)
Isorhamnetin exhibits a remarkably high potency for inhibiting human cytochrome P450 1B1 (CYP1B1), an enzyme implicated in procarcinogen activation and hormone metabolism. This activity is not shared to the same degree by its close analogs [1]. In a direct comparative enzyme kinetics study, isorhamnetin demonstrated an apparent Ki of 3 ± 0.1 nM, making it the most potent inhibitor among the tested flavonol aglycones. This represents a potency advantage over quercetin, which was significantly less effective at inhibiting other CYP1 isoforms, such as CYP1A2, where it showed an apparent Ki of 418 ± 50 nM [1].
| Evidence Dimension | Inhibitory potency (apparent Ki) against human recombinant CYP1B1 |
|---|---|
| Target Compound Data | Apparent Ki = 3 ± 0.1 nM |
| Comparator Or Baseline | Quercetin (comparator for CYP1A2 inhibition): Apparent Ki = 418 ± 50 nM; Kaempferol (qualitatively less potent for CYP1B1 than isorhamnetin) |
| Quantified Difference | Isorhamnetin's potency for CYP1B1 is approximately 140-fold higher than quercetin's potency for CYP1A2, and it is explicitly stated as the most potent CYP1B1 inhibitor among the three flavonol aglycones (isorhamnetin, kaempferol, quercetin) [1]. |
| Conditions | In vitro enzyme kinetics assay using human recombinant CYP1B1, CYP1A1, and CYP1A2 enzymes. |
Why This Matters
This nM-level potency and isoform selectivity directly impact experimental design in chemoprevention and toxicology, making isorhamnetin a critical tool compound for probing CYP1B1-related pathways where other flavonols would be ineffective or require impractically high concentrations.
- [1] Chang, T. K. H., Chen, J., & Yeung, E. Y. H. (2005). Effect of Ginkgo biloba extract on procarcinogen-bioactivating human CYP1 enzymes: Identification of isorhamnetin, kaempferol, and quercetin as potent inhibitors of CYP1B1. Toxicology and Applied Pharmacology, 208(2), 105-115. View Source
